4-benzoyl-N-(1,3-dioxoisoindol-4-yl)benzamide
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Overview
Description
4-benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a complex organic compound with the molecular formula C22H14N2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide typically involves multiple steps. One common method starts with the reaction of benzoyl chloride with ammonium thiocyanate to form benzoyl isothiocyanate. This intermediate then reacts with phthalimide to produce benzoyl thiourea. The final step involves the condensation of benzoyl thiourea with hydrazine hydrate in anhydrous ethanol to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzoyl and isoindole groups can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Similar structure but with a benzyl group instead of a benzoyl group.
1-benzo[1,3]dioxol-5-yl derivatives: These compounds share the isoindole moiety but differ in the substituents attached to the benzene ring.
Uniqueness
4-benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is unique due to its specific combination of benzoyl and isoindole groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and development.
Properties
CAS No. |
5922-34-9 |
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Molecular Formula |
C22H14N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-benzoyl-N-(1,3-dioxoisoindol-4-yl)benzamide |
InChI |
InChI=1S/C22H14N2O4/c25-19(13-5-2-1-3-6-13)14-9-11-15(12-10-14)20(26)23-17-8-4-7-16-18(17)22(28)24-21(16)27/h1-12H,(H,23,26)(H,24,27,28) |
InChI Key |
SNPRQXAKAHUJPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Origin of Product |
United States |
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